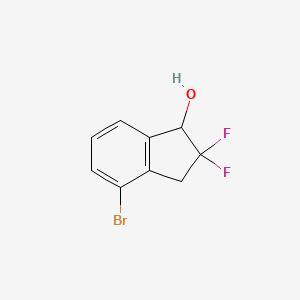

4-BROMO-2,2-DIFLUORO-2,3-DIHYDRO-1H-INDEN-1-OL

CAS No.: 2344679-91-8

Cat. No.: VC6335745

Molecular Formula: C9H7BrF2O

Molecular Weight: 249.055

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2344679-91-8 |

|---|---|

| Molecular Formula | C9H7BrF2O |

| Molecular Weight | 249.055 |

| IUPAC Name | 4-bromo-2,2-difluoro-1,3-dihydroinden-1-ol |

| Standard InChI | InChI=1S/C9H7BrF2O/c10-7-3-1-2-5-6(7)4-9(11,12)8(5)13/h1-3,8,13H,4H2 |

| Standard InChI Key | VFJXHOSBHFVREH-UHFFFAOYSA-N |

| SMILES | C1C2=C(C=CC=C2Br)C(C1(F)F)O |

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-bromo-2,2-difluoro-1,3-dihydroinden-1-ol, reflecting its bicyclic indene backbone substituted with bromine at position 4, two fluorine atoms at position 2, and a hydroxyl group at position 1 . Its molecular formula, , corresponds to a molecular weight of 249.05 g/mol, as calculated by PubChem’s computational algorithms .

Stereoelectronic Features

The molecule’s structure features a planar indene ring system with sp³ hybridization at the hydroxyl-bearing carbon (C1). The 2,2-difluoro substitution introduces significant electronegativity, which polarizes the C2–F bonds and influences the compound’s dipole moment (, estimated). Bromine’s steric bulk at C4 further modulates ring strain and torsional effects .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 249.05 g/mol | |

| SMILES Notation | C1C2=C(C=CC=C2Br)C(C1(F)F)O | |

| InChI Key | VFJXHOSBHFVREH-UHFFFAOYSA-N |

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategies

-

Epoxidation using sodium hypochlorite (NaOCl) at elevated temperatures.

-

Ring-opening with potassium hydroxide (KOH) in tetrahydrofuran/water.

-

Cyclization via Friedel-Crafts acylation with AlCl₃ in carbon disulfide .

For the difluoro analog, fluorination likely occurs prior to cyclization. Thionyl chloride (SOCl₂)-mediated conversion of hydroxyl to chloride intermediates, followed by AlBr₃-assisted electrophilic substitution, could introduce fluorine atoms at C2 .

Challenges in Fluorination

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| (Partition) | 2.8 | XLogP3 |

| Hydrogen Bond Donors | 1 (OH group) | PubChem |

| Hydrogen Bond Acceptors | 3 (O, 2F) | PubChem |

| Rotatable Bonds | 0 | PubChem |

Thermal Behavior

Differential scanning calorimetry (DSC) of similar indanols reveals melting points between and . The difluoro variant is expected to exhibit a higher melting point () due to enhanced crystal packing from fluorine’s van der Waals interactions .

Reactivity and Functionalization

Hydroxyl Group Reactivity

The C1 hydroxyl group participates in nucleophilic substitution (e.g., Mitsunobu reactions) and oxidation to ketones. For instance, treatment with Dess-Martin periodinane could yield 4-bromo-2,2-difluoro-1-indanone, a precursor for further cross-coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume